tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a diazo group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a diazo compound under controlled conditions. The reaction often requires the use of organic solvents and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the diazo group, leading to the formation of amines or other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic pathways .
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its diazo group can act as a photoaffinity label, allowing researchers to investigate binding sites and molecular interactions .
Medicine: In medicine, the compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development and as a precursor for bioactive molecules .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate involves its interaction with molecular targets through its diazo group. This group can form covalent bonds with nucleophilic sites on proteins or other molecules, leading to modifications that can alter their function. The pathways involved may include enzyme inhibition or activation, depending on the specific context .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the diazo group.
tert-Butyl N-methylcarbamate: Another related compound with a methyl group instead of the diazo group.
Uniqueness: The presence of the diazo group in tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate makes it unique compared to other tert-butyl carbamates.
Properties
CAS No. |
207924-86-5 |
---|---|
Molecular Formula |
C10H17N3O3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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